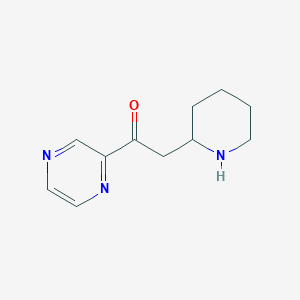
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is an organic compound that features a piperidine ring and a pyrazine ring connected by an ethanone bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Pyrazine Ring: The pyrazine ring is often synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling of the Rings: The final step involves coupling the piperidine and pyrazine rings via an ethanone bridge. This can be achieved through a nucleophilic substitution reaction where the piperidine nitrogen attacks a carbonyl carbon of a pyrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis steps sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and yields, particularly in the hydrogenation and coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the piperidine or pyrazine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the ethanone bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully or partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperidin-2-YL)-1-(pyridin-2-YL)ethan-1-one: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Piperidin-2-YL)-1-(pyrimidin-2-YL)ethan-1-one: Contains a pyrimidine ring instead of a pyrazine ring.
2-(Piperidin-2-YL)-1-(quinolin-2-YL)ethan-1-one: Features a quinoline ring instead of a pyrazine ring.
Uniqueness
2-(Piperidin-2-YL)-1-(pyrazin-2-YL)ethan-1-one is unique due to the presence of both a piperidine and a pyrazine ring, which can confer distinct electronic and steric properties. These properties may influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
2-piperidin-2-yl-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C11H15N3O/c15-11(10-8-12-5-6-14-10)7-9-3-1-2-4-13-9/h5-6,8-9,13H,1-4,7H2 |
InChI-Schlüssel |
UFHVVGJSBXELIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)CC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



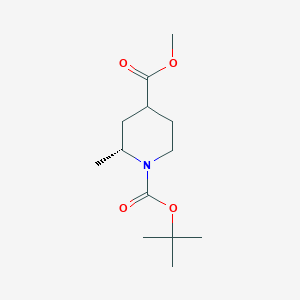
![1-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B13327821.png)
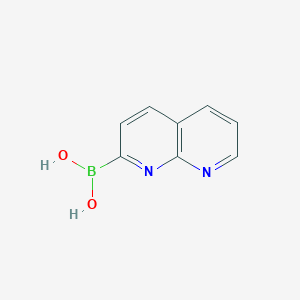
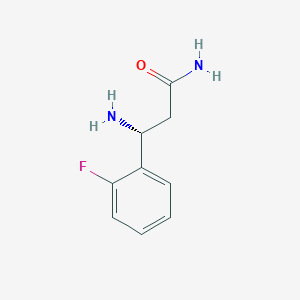

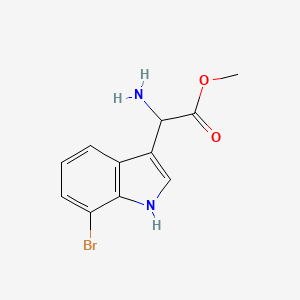

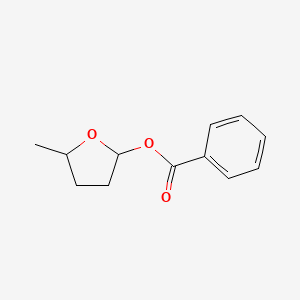
![2-(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B13327865.png)

![2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one](/img/structure/B13327872.png)
![(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B13327875.png)
![2-methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13327879.png)
